molecular formula C8H6N4O2S B8717948 N-Cyano-N'-(4-nitrophenyl)thiourea CAS No. 127779-17-3

N-Cyano-N'-(4-nitrophenyl)thiourea

Cat. No.: B8717948
CAS No.: 127779-17-3
M. Wt: 222.23 g/mol
InChI Key: PVIKCPCKSSSIBU-UHFFFAOYSA-N
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Description

N-Cyano-N'-(4-nitrophenyl)thiourea is a thiourea derivative characterized by a cyano (-CN) group at the N-terminal and a 4-nitrophenyl (-C₆H₄NO₂) group at the N'-terminal. The electron-withdrawing nitro and cyano substituents influence its electronic properties, solubility, and reactivity, making it distinct from simpler thiourea derivatives.

Properties

CAS No.

127779-17-3

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

1-cyano-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C8H6N4O2S/c9-5-10-8(15)11-6-1-3-7(4-2-6)12(13)14/h1-4H,(H2,10,11,15)

InChI Key

PVIKCPCKSSSIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiourea derivatives are highly tunable due to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents (R1, R2) Key Functional Groups Molecular Weight Notable Properties/Applications Reference
N-Cyano-N'-(4-nitrophenyl)thiourea R1 = -CN, R2 = 4-NO₂-C₆H₄ -CN, -NO₂, C=S ~238.3 g/mol Electrochemical activity, antimicrobial potential
N-Benzoyl-N'-4-cyanophenyl thiourea R1 = -Bz (C₆H₅CO), R2 = 4-CN-C₆H₄ -CO, -CN, C=S ~297.3 g/mol Metal ion chelation, chemosensors
N-(4-Chloro-3-nitrophenyl)-N'-(4-methylbenzoyl)thiourea R1 = 4-CH₃-C₆H₄CO, R2 = 4-Cl-3-NO₂-C₆H₃ -CO, -Cl, -NO₂ 349.79 g/mol Enhanced lipophilicity, potential antitumor activity
Thiourea, N,N'-bis(4-nitrophenyl) R1 = R2 = 4-NO₂-C₆H₄ Dual -NO₂, C=S 318.3 g/mol High symmetry, π-π stacking in crystallography
N-(3-Cyanophenyl)-N'-cyclohexylthiourea R1 = 3-CN-C₆H₄, R2 = cyclohexyl -CN, C=S, aliphatic chain 298.4 g/mol Chiral separation, opioid-derived catalysis

Key Observations :

  • Electron-Withdrawing Groups: The nitro (-NO₂) and cyano (-CN) groups in this compound enhance its electrophilicity compared to benzoyl or alkyl-substituted analogs. This impacts redox behavior, as seen in cyclic voltammetry (CV) studies where nitro groups show distinct reduction peaks .
  • Hydrophobicity: Substituting benzoyl (e.g., N-Benzoyl derivatives) increases hydrophobicity, improving membrane permeability in antimicrobial applications , while aliphatic chains (e.g., cyclohexyl) enhance solubility in non-polar solvents .

Spectral and Electrochemical Properties

  • IR Spectroscopy: The C=S stretching in this compound appears near 1096 cm⁻¹, consistent with thiocarbonyl vibrations in similar compounds . Benzoyl derivatives show additional C=O stretches (~1700 cm⁻¹), absent in cyano/nitro analogs .
  • Cyclic Voltammetry: The nitro group in this compound undergoes reduction at -0.8 V (vs. Ag/AgCl), comparable to N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (-0.75 V). Cyano groups remain electrochemically inert in this range .

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